myricetin 3-O-alpha-D-glucopyranoside
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Overview
Description
Myricetin 3-O-alpha-D-glucopyranoside is a myricetin O-glucoside that is myricetin with a alpha-D-glucosyl residue attached at position 3. It has a role as a metabolite. It is an alpha-D-glucoside, a monosaccharide derivative, a myricetin O-glucoside and a pentahydroxyflavone. It derives from an alpha-D-glucose.
Scientific Research Applications
Antioxidant and Free-Radical Scavenging Activity
Myricetin 3-O-alpha-D-glucopyranoside has demonstrated notable antioxidant properties. For instance, in a study examining constituents of Tachigalia paniculata leaves, myricetin glycosides exhibited significant activity in the Trolox Equivalent Antioxidant Capacity (TEAC) test and xanthine oxidase test, highlighting their efficacy in scavenging free radicals (Cioffi et al., 2002).
Role in Plant Biochemistry
Research has identified myricetin 3-O-alpha-D-glucopyranoside in various plant species, indicating its importance in plant biochemistry. For example, it was found in the needles of Norway spruce, Picea abies, suggesting a role in the plant's defense or metabolism (Slimestad et al., 1992).
α-Glucosidase Inhibitory Properties
A study exploring a bioanalytical platform combining magnetic ligand fishing and HPLC-HRMS-SPE-NMR identified myricetin 3-O-alpha-D-glucopyranoside as an α-glucosidase inhibitory ligand in Eugenia catharinae. This suggests potential applications in managing blood sugar levels and metabolic disorders (Wubshet et al., 2015).
Antiviral and Antimicrobial Effects
Myricetin derivatives have shown activity against viruses, such as the Coxsackie A16 virus, indicating potential antiviral applications. This suggests myricetin glycosides might be useful in treating viral infections or contributing to antiviral research (Van et al., 2014).
Potential Role in Diabetes Management
Myricetin has been identified as a potential approach for treating type 2 diabetes mellitus (T2DM) as a natural class B GPCR agonist. This indicates that myricetin 3-O-alpha-D-glucopyranoside could play a role in developing treatments for diabetes (Li et al., 2017).
Immunomodulatory Effects
Research on flavonoids from Syzygium samarangense found that compounds like myricetin 3-O-alpha-D-glucopyranoside exhibited inhibitory potency on human peripheral blood mononuclear cells (PBMC) proliferation, suggesting potential immunomodulatory effects (Kuo et al., 2004).
properties
Product Name |
myricetin 3-O-alpha-D-glucopyranoside |
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Molecular Formula |
C21H20O13 |
Molecular Weight |
480.4 g/mol |
IUPAC Name |
5,7-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C21H20O13/c22-5-12-15(28)17(30)18(31)21(33-12)34-20-16(29)13-8(24)3-7(23)4-11(13)32-19(20)6-1-9(25)14(27)10(26)2-6/h1-4,12,15,17-18,21-28,30-31H,5H2/t12-,15-,17+,18-,21-/m1/s1 |
InChI Key |
FOHXFLPXBUAOJM-QUCXHVEGSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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